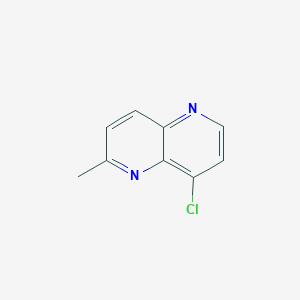

8-Chloro-2-methyl-1,5-naphthyridine

Beschreibung

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Sciences

Overview of Naphthyridine Isomers, with Emphasis on 1,5-Naphthyridines, in Scholarly Discourse

Naphthyridines are a class of bicyclic heterocyclic compounds containing two nitrogen atoms in their fused ring system. There are six possible isomers of naphthyridine, each differing in the relative positions of the two nitrogen atoms. wikipedia.org Among these, the 1,5-naphthyridine (B1222797) scaffold has garnered considerable attention in academic research. researchgate.net

The 1,5-naphthyridine core is a key structural motif in a variety of biologically active molecules. nih.gov The synthesis and reactivity of 1,5-naphthyridine derivatives are active areas of investigation, with researchers exploring various synthetic methodologies such as Skraup and Friedländer reactions to construct this heterocyclic system. nih.govnih.gov The reactivity of the 1,5-naphthyridine ring system shows similarities to that of quinoline (B57606), undergoing electrophilic and nucleophilic substitution reactions. nih.gov

Positioning of 8-Chloro-2-methyl-1,5-naphthyridine within the Broader Naphthyridine Research Landscape

This compound is a specific derivative of the 1,5-naphthyridine scaffold. Its structure is characterized by a chlorine atom at the 8-position and a methyl group at the 2-position of the 1,5-naphthyridine ring. This particular substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules. The presence of the chlorine atom, a halogen, provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the introduction of diverse substituents. The methyl group can also influence the compound's electronic properties and steric profile.

Academic Research Objectives and Scope for this compound Investigations

The primary objective of academic research involving this compound is to utilize it as a building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Researchers are interested in exploring the reactivity of the chloro-substituent in nucleophilic aromatic substitution reactions to create libraries of new 1,5-naphthyridine derivatives.

The scope of these investigations includes the development of efficient and regioselective synthetic methods for the preparation of this compound itself, as well as its subsequent elaboration. Furthermore, the resulting novel compounds are often subjected to biological screening to evaluate their potential as therapeutic agents. The physicochemical properties of these new derivatives, such as their photophysical and electronic characteristics, are also of interest for their potential use in organic electronics.

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-chloro-2-methyl-1,5-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-2-3-8-9(12-6)7(10)4-5-11-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHHDIKBFBPFHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CN=C2C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 8 Chloro 2 Methyl 1,5 Naphthyridine

Foundational Cyclization Reactions for 1,5-Naphthyridine (B1222797) Core Structures

Skraup Synthesis and its Adaptations for 1,5-Naphthyridines

The Skraup synthesis, a venerable method for quinoline (B57606) synthesis, has been effectively adapted for the preparation of 1,5-naphthyridines. libretexts.org This reaction typically involves the treatment of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. libretexts.org For the synthesis of 1,5-naphthyridine derivatives, 3-aminopyridine (B143674) is the key precursor. nih.gov

The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aminopyridine. Subsequent cyclization and oxidation yield the 1,5-naphthyridine ring system. nih.gov To introduce a methyl group at the 2-position, as required for the target molecule, modifications to the classical Skraup conditions are necessary. Instead of glycerol, α,β-unsaturated aldehydes or ketones can be employed. For instance, the condensation of 3-aminopyridine with crotonaldehyde (but-2-enal) can directly yield 2-methyl-1,5-naphthyridine (B1205038). thieme-connect.de

| Reactants | Conditions | Product | Reference |

| 3-Aminopyridine, Crotonaldehyde | "Sulfo-mix" | 2-Methyl-1,5-naphthyridine | thieme-connect.de |

| 3-Amino-4-methylpyridine, Acetaldehyde | Not specified | 2,8-Dimethyl-1,5-naphthyridine | nih.gov |

| 2-Chloro-3,5-diaminopyridine, Hexafluoroacetylacetone | Montmorillonite K10 | Substituted 1,5-naphthyridine | nih.gov |

This table summarizes adaptations of the Skraup synthesis for substituted 1,5-naphthyridines.

Gould-Jacobs Reaction in 1,5-Naphthyridine Formation

The Gould-Jacobs reaction provides another versatile route to the 1,5-naphthyridine scaffold, typically leading to 4-hydroxy-1,5-naphthyridine derivatives. youtube.com The process begins with the condensation of an aminopyridine with a malonic ester derivative, such as diethyl ethoxymethylenemalonate, followed by a thermal cyclization. youtube.com The resulting 4-hydroxy-1,5-naphthyridine can then be further functionalized.

For instance, the reaction of 3-aminopyridine with diethyl ethoxymethylenemalonate, followed by thermal cyclization, affords ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate. Subsequent hydrolysis and decarboxylation would yield 4-hydroxy-1,5-naphthyridine. nih.gov While this method is powerful for accessing 4-substituted 1,5-naphthyridines, the introduction of a methyl group at the 2-position is not as direct as in the Skraup synthesis and would require additional synthetic steps.

| Reactant 1 | Reactant 2 | Key Intermediate/Product | Reference |

| 3-Aminopyridine | Diethyl ethoxymethylenemalonate | 4-Hydroxy-1,5-naphthyridine-3-carboxylate | nih.gov |

| 3-Aminopyridine derivatives | Meldrum's acid | 8-Hydroxy-1,5-naphthyridines | nih.gov |

This table illustrates the application of the Gould-Jacobs reaction in the synthesis of 1,5-naphthyridine precursors.

Friedländer and Semmler-Wolff Synthetic Protocols for Naphthyridine Derivatives

The Friedländer annulation is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to form a quinoline or, in this context, a naphthyridine. libretexts.org For the synthesis of 1,5-naphthyridines, a suitably substituted 3-aminopyridine-4-carbaldehyde or a related ketone would be required as the starting material. mdpi.com The reaction with a ketone like acetone would introduce a methyl group at the 2-position.

The Semmler-Wolff reaction, which involves the acid-catalyzed rearrangement of α,β-unsaturated cyclohexenyl ketoximes to aromatic amines, is less commonly employed for the direct synthesis of the 1,5-naphthyridine core but has been utilized in the formation of fused naphthyridine systems. mdpi.com

| Reaction | Starting Material 1 | Starting Material 2 | Product Type | Reference |

| Friedländer | 3-Aminopyridine-4-carbaldehyde | Ketone (e.g., acetone) | 2-Substituted-1,5-naphthyridine | mdpi.com |

This table provides a general overview of the Friedländer approach to 1,5-naphthyridine synthesis.

Aza-Diels-Alder (Povarov) Reactions in Naphthyridine Synthesis

The Aza-Diels-Alder reaction, particularly the Povarov reaction, has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles, including tetrahydro-1,5-naphthyridines. orientjchem.org This [4+2] cycloaddition typically involves the reaction of an imine, generated in situ from an aminopyridine and an aldehyde, with an alkene or alkyne. orientjchem.org The resulting tetrahydro-1,5-naphthyridine can then be aromatized to the corresponding 1,5-naphthyridine. This method offers a high degree of control over the substitution pattern of the final product.

For example, the reaction of an imine derived from 3-aminopyridine with a suitable dienophile can lead to a polysubstituted tetrahydro-1,5-naphthyridine, which can be subsequently oxidized to the aromatic 1,5-naphthyridine. lumenlearning.com

| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |

| Imine from 3-aminopyridine | Alkene/Alkyne | Povarov Reaction | Tetrahydro-1,5-naphthyridine | orientjchem.org |

This table outlines the general scheme of the Aza-Diels-Alder (Povarov) reaction for 1,5-naphthyridine synthesis.

Targeted Introduction of Halogen and Alkyl Substituents on the 1,5-Naphthyridine Scaffold

Once the 1,5-naphthyridine core is established, the next critical phase in the synthesis of 8-Chloro-2-methyl-1,5-naphthyridine is the regioselective introduction of the chloro and methyl groups. As previously mentioned, the methyl group at the 2-position can often be incorporated during the initial cyclization, for instance, through a modified Skraup reaction using crotonaldehyde. thieme-connect.de The subsequent chlorination at the 8-position is a key regioselective transformation.

Regioselective Chlorination Approaches for 1,5-Naphthyridine Systems

The direct chlorination of 2-methyl-1,5-naphthyridine is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the electronic properties of the 1,5-naphthyridine ring system and the directing effect of the existing methyl group. The nitrogen atoms in the naphthyridine ring are electron-withdrawing, deactivating the ring towards electrophilic attack. However, the methyl group at the C2 position is an activating, ortho-, para-directing group. libretexts.orglumenlearning.com

A plausible strategy for the regioselective chlorination at the C8 position involves the formation of a 1,5-naphthyridine N-oxide. nih.gov The N-oxide functionality can alter the electronic distribution within the ring system, potentially directing the electrophilic attack to specific positions. For instance, N-oxidation of a 1,5-naphthyridine can facilitate nucleophilic substitution at the α- and γ-positions relative to the N-oxide. Conversely, it can also influence the regioselectivity of electrophilic substitution. Chlorination of the N-oxide followed by deoxygenation can provide a route to the desired chlorinated product.

Alternatively, direct chlorination using various chlorinating agents can be explored. The outcome of such reactions will be highly dependent on the reaction conditions, including the choice of solvent and catalyst. The inherent electronic nature of the 2-methyl-1,5-naphthyridine nucleus will play a crucial role in determining the position of chlorination. The C8 position is para to the C2-methyl group and meta to the N5 nitrogen, making it a potential site for electrophilic attack, although a mixture of isomers is possible.

| Substrate | Reagent | Potential Product | Key Consideration | Reference |

| 2-Methyl-1,5-naphthyridine | Chlorinating Agent (e.g., Cl2, SO2Cl2) | This compound | Regioselectivity, potential for multiple isomers | libretexts.org |

| 2-Methyl-1,5-naphthyridine-N-oxide | Chlorinating Agent | This compound (after deoxygenation) | Regiocontrol through N-oxidation | nih.gov |

This table presents potential strategies for the regioselective chlorination of 2-methyl-1,5-naphthyridine.

Methodologies for Introducing Methyl Substituents onto the Naphthyridine Ring

The introduction of methyl groups onto the 1,5-naphthyridine scaffold is a critical step in the synthesis of this compound and its derivatives. Classical condensation reactions are frequently employed for this purpose, building the core ring structure with the desired substitution pattern.

One prominent method is the Skraup reaction , which involves the synthesis of quinolines and related heterocycles by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. A modification of this reaction can be applied to the synthesis of substituted 1,5-naphthyridines. For instance, the reaction of a substituted 3-aminopyridine with a simple aldehyde can yield a methyl-substituted 1,5-naphthyridine. Specifically, reacting 3-amino-4-methylpyridine with acetaldehyde can produce 2,8-dimethyl-1,5-naphthyridine. nih.govthieme-connect.de This demonstrates the principle of incorporating the methyl group at the C2 position by selecting the appropriate carbonyl compound.

Another relevant approach is the Niementowski condensation . This reaction typically involves the condensation of anthranilic acids with carbonyl compounds to form 4-oxo-dihydroquinolines. An adaptation of this method for naphthyridine synthesis involves treating 3-aminopyridine-2-carboxylic acid with a β-ketoester, such as ethyl acetoacetate. thieme-connect.de This specific reaction yields 2-methyl-1,5-naphthyridin-4(1H)-one, establishing the methyl group at the C2 position. thieme-connect.de Subsequent chemical transformations would be required to convert the 4-oxo group and introduce the chloro-substituent at the C8 position to arrive at the target compound.

Advanced Synthetic Protocols for Substituted Naphthyridine Analogues

Modern organic synthesis employs a range of advanced protocols to achieve efficient and selective derivatization of heterocyclic cores like 1,5-naphthyridine. These methods are crucial for creating libraries of compounds for various research applications.

Cross-Coupling Reactions (e.g., Suzuki, Stille) in 1,5-Naphthyridine Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and functionalizing halogenated naphthyridine precursors. The Suzuki and Stille reactions are particularly notable for their versatility and functional group tolerance. nih.govnih.gov

The Stille cross-coupling reaction utilizes an organotin reagent. For the synthesis of 1,5-naphthyridine derivatives, a chloronitropyridine can be reacted with an organotin compound like tributyl(1-ethoxyvinyl)tin. nih.govresearchgate.net This initial coupling is followed by a series of transformations, including condensation and reduction-deoxygenation sequences, to construct the final 1,5-naphthyridine ring. nih.gov

The Suzuki cross-coupling reaction involves the use of an organoboron reagent, typically a boronic acid or ester. This method has been successfully applied to functionalize halogenated 1,5-naphthyridines. For example, 8-bromo-2-methoxy rsc.orgnih.govnaphthyridine can be coupled with various phenylboronic acids in a Suzuki–Miyaura reaction to yield 8-aryl-2-methoxy rsc.orgnih.govnaphthyridine derivatives. mdpi.comresearchgate.net These reactions are fundamental for introducing aryl or other organic moieties at specific positions on the naphthyridine core.

| Reaction | Catalyst/Reagents | Substrate Example | Product Example | Reference |

| Stille Coupling | Pd Catalyst, Organotin Reagent | Chloronitropyridine | Functionalized 1,5-Naphthyridine | nih.gov |

| Suzuki Coupling | Pd Catalyst, Phenylboronic Acid | 8-Bromo-2-methoxy rsc.orgnih.govnaphthyridine | 8-Aryl-2-methoxy rsc.orgnih.govnaphthyridine | mdpi.com |

Microwave-Assisted Synthetic Routes for Naphthyridine Compounds

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly reduced reaction times. rroij.comscielo.org.mx This technology, sometimes referred to as MORE (Microwave-Induced Organic Reaction Enhancement) chemistry, is considered a green chemistry approach due to its efficiency. rroij.com

The application of microwave irradiation has been successfully demonstrated in various synthetic routes for naphthyridines. For instance, the Grohe-Heitzer reaction for synthesizing ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate was significantly improved using microwave energy, reducing one reaction step from 2.5 hours to just 5 minutes. scielo.org.mx Similarly, the Friedlander synthesis of 1,8-naphthyridines, catalyzed by DABCO, can be completed in minutes under microwave irradiation, compared to several hours required for conventional heating. researchgate.net These examples highlight the potential of microwave assistance to streamline the multi-step synthesis of complex molecules like this compound.

One-Pot Multicomponent Reactions in Naphthyridine Chemistry

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the reactants. rsc.orgrsc.org MCRs are characterized by their atom economy, operational simplicity, and ability to generate structural diversity, making them powerful tools in heterocyclic and medicinal chemistry. rsc.orgsci-hub.ru

Various MCR strategies have been developed for the construction of diverse naphthyridine scaffolds. rsc.org For example, a one-pot, three-component reaction between 2-chloroquinoline-4-amines, various aromatic aldehydes, and malononitrile has been used to synthesize benzo[f] rsc.orgscielo.org.mxnaphthyridine derivatives in high yields. sci-hub.ru Another approach involves a Povarov-type [4+2]-cycloaddition reaction, which can be performed as an MCR to produce complex fused 1,5-naphthyridine systems. nih.gov These methodologies provide a convergent and efficient pathway to complex heterocyclic structures, avoiding the need for isolation of intermediates and reducing solvent waste.

Analytical and Spectroscopic Characterization Techniques for Novel Naphthyridine Compounds

The unambiguous identification and structural confirmation of newly synthesized naphthyridine derivatives rely on a suite of analytical and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including novel naphthyridine compounds. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, the chemical environment of individual atoms, and the connectivity within the molecule.

For the 1,5-naphthyridine core, the proton (¹H) and carbon (¹³C) atoms have characteristic chemical shifts. In the ¹H NMR spectrum, the protons on the heterocyclic rings typically appear in the aromatic region, with distinct signals and coupling patterns that allow for their assignment. For example, in the parent 1,5-naphthyridine, the proton signals are well-defined. researchgate.net Similarly, the ¹³C NMR spectrum shows unique resonances for each carbon atom in the bicyclic system. thieme-connect.dechemicalbook.com

When substituents like a chloro group and a methyl group are introduced, as in this compound, these chemical shifts are altered in predictable ways. The electron-withdrawing effect of the chlorine atom and the electron-donating nature of the methyl group will cause downfield and upfield shifts, respectively, for adjacent protons and carbons. Analysis of these shifts, along with coupling constants (J-values) between protons, allows chemists to confirm the precise location of each substituent on the naphthyridine ring. researchgate.netresearchgate.net

| Nucleus | Parent 1,5-Naphthyridine Chemical Shift (ppm) | Expected Influence of Substituents in this compound |

| ¹H NMR | H2/H6: ~8.99, H4/H8: ~8.41, H3/H7: ~7.64 | Methyl (C2): Upfield shift for H3; singlet for CH₃ protons. Chloro (C8): Downfield shift for H7. |

| ¹³C NMR | C2/C6: ~151.0, C4/C8: ~137.2, C3/C7: ~124.1, C4a/C8a: ~144.0 | Methyl (C2): Shielding effect on C2. Chloro (C8): Deshielding effect on C8. |

Note: The chemical shift values for the parent compound are approximate and can vary based on the solvent and experimental conditions. thieme-connect.dechemicalbook.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The expected mass spectrum of this compound would exhibit a molecular ion peak corresponding to its exact mass.

Expected Mass Spectrometric Data:

The molecular formula for this compound is C₉H₇ClN₂. The presence of the chlorine atom is a key feature in its mass spectrum, as chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This isotopic distribution results in a characteristic M+2 peak, where the peak for the molecule containing ³⁷Cl is about one-third the intensity of the peak for the molecule containing ³⁵Cl.

| Ion | Expected m/z (for ³⁵Cl) | Expected m/z (for ³⁷Cl) | Relative Intensity |

| [M]⁺ | 194.03 | 196.03 | ~3:1 |

| [M+H]⁺ | 195.04 | 197.04 | ~3:1 |

| [M+Na]⁺ | 217.02 | 219.02 | ~3:1 |

This is an interactive data table. You can sort and filter the data.

Fragmentation of the molecular ion would likely involve the loss of the methyl group (-15 Da) or the chlorine atom (-35 or -37 Da). Further fragmentation of the naphthyridine ring would produce a complex pattern of smaller ions, providing valuable information for structural confirmation. High-resolution mass spectrometry (HRMS) would be employed to determine the elemental composition with high accuracy, confirming the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum would display characteristic absorption bands corresponding to the vibrations of the various bonds within the molecule.

Predicted Infrared Absorption Bands:

The key functional groups and their expected vibrational frequencies are detailed below. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the naphthyridine ring system are expected in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibration will appear in the fingerprint region, typically below 800 cm⁻¹. chemicalbook.comorientjchem.org

| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Methyl C-H | 2850 - 2960 | Stretching |

| C=N (in ring) | 1620 - 1680 | Stretching |

| C=C (aromatic) | 1400 - 1600 | Stretching |

| C-Cl | 600 - 800 | Stretching |

This is an interactive data table. You can sort and filter the data.

The specific positions of these bands can be influenced by the substitution pattern on the naphthyridine ring. The presence of both the chloro and methyl substituents will subtly shift the absorption frequencies compared to the parent 1,5-naphthyridine. chemicalbook.com

Chromatographic Separation Methods for Compound Isolation and Purity Assessment

Chromatographic techniques are indispensable for the isolation and purification of this compound from reaction mixtures and for the assessment of its purity. The choice of chromatographic method depends on the scale of the separation and the properties of the compound.

Common Chromatographic Methods:

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. A suitable mobile phase, typically a mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane), would be used to achieve good separation of the product from starting materials and byproducts on a silica gel plate.

Column Chromatography: For preparative scale purification, column chromatography using silica gel as the stationary phase is commonly employed. The choice of eluent is guided by the TLC results. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be effective in separating the desired compound from impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both analytical and preparative purposes. For purity assessment, a reversed-phase HPLC method would likely be used, with a C18 column as the stationary phase and a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. The retention time of the compound is a characteristic parameter under specific chromatographic conditions.

Gas Chromatography (GC): Given the likely volatility of this compound, gas chromatography could also be a suitable method for purity analysis. A capillary column with a nonpolar or medium-polarity stationary phase would be used, and the compound would be detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS).

The selection and optimization of the chromatographic conditions are crucial for achieving efficient separation and accurate purity determination of this compound.

Chemical Reactivity and Functional Group Transformations of 8 Chloro 2 Methyl 1,5 Naphthyridine

Electrophilic Substitution Reactions on the Naphthyridine Ring System

The 1,5-naphthyridine (B1222797) nucleus is generally deactivated towards electrophilic aromatic substitution (SEAr) reactions due to the electron-withdrawing nature of the two nitrogen atoms. This deactivation is more pronounced than in quinoline (B57606). nih.gov The nitrogen atoms decrease the electron density of the carbon atoms in the ring system, making them less susceptible to attack by electrophiles.

When such reactions do occur, the position of substitution is influenced by the existing substituents and the reaction conditions. For instance, in fused 1,5-naphthyridine systems like benzonaphthyridines, nitration with a mixture of nitric acid and sulfuric acid has been observed to occur on the benzene (B151609) ring rather than the naphthyridine core. mdpi.com In the case of 6-methylbenzo[b] nih.govdocumentsdelivered.comnaphthyridine, nitration leads to the formation of the corresponding nitro derivative on the benzene ring, para to the methyl group. mdpi.com

Bromination of 1,5-naphthyridine itself with bromine in acetic acid has been shown to yield brominated derivatives, which serve as valuable intermediates for further functionalization. nih.gov However, specific studies on the electrophilic substitution of 8-Chloro-2-methyl-1,5-naphthyridine are not extensively documented. Based on the general principles, it is anticipated that the pyridine (B92270) ring containing the chloro and methyl substituents would be highly deactivated. Any electrophilic attack would likely be directed to the other pyridine ring, though harsh reaction conditions would be necessary.

Nucleophilic Substitution Reactions and Transformations of Halogenated Naphthyridines

Halogenated 1,5-naphthyridines are highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, where the halogen atom is displaced by a variety of nucleophiles. The electron-deficient nature of the naphthyridine ring system facilitates these reactions. The chloro substituent at the 8-position of this compound is a prime site for such transformations.

A common and synthetically useful reaction is the displacement of the chloro group by amines. For example, chlorinated 1,5-naphthyridines can undergo thermal condensation with amines like 2-tert-butylaniline. nih.gov Microwave-assisted nucleophilic substitution with various amines has also been employed to generate libraries of alkylamino-substituted 1,5-naphthyridines. nih.gov Similarly, 4-chloro-1,5-naphthyridines have been shown to react with amines to produce 4-amino-1,5-naphthyridine derivatives. nih.gov

Alkoxides are another class of nucleophiles that can displace the chloro group. The reaction of dichloronaphthyridine derivatives with alkoxides followed by amination has been used to synthesize alkoxy-amino-1,5-naphthyridines. nih.gov This sequential substitution allows for the introduction of different functional groups at specific positions.

Table 1: Examples of Nucleophilic Substitution Reactions on Chloro-1,5-Naphthyridines

| Starting Material | Reagent/Conditions | Product | Reference |

| Chlorinated 1,5-naphthyridine | 2-tert-butylaniline, heat | N-(2-tert-butylphenyl)-1,5-naphthyridin-amine derivative | nih.gov |

| Chlorinated 1,5-naphthyridine | Various amines, microwave | Alkylamino-substituted 1,5-naphthyridines | nih.gov |

| 4-Chloro-1,5-naphthyridine | 3-(2-nitro-1-imidazolyl)-propylamine | 4-(3-(2-nitro-1H-imidazol-1-yl)propylamino)-1,5-naphthyridine | nih.gov |

| Dichloro-1,5-naphthyridine | 1. Alkoxide, 2. Amine | Alkoxy-amino-1,5-naphthyridine | nih.gov |

Modification of Side Chains and Peripheral Substituents

The methyl group at the 2-position of this compound offers a site for various chemical modifications. While specific literature on the modification of this particular methyl group is scarce, general reactions of methyl groups on heterocyclic rings can be considered.

Oxidation of the methyl group could potentially lead to the corresponding carboxylic acid or aldehyde, although this would require carefully controlled reaction conditions to avoid oxidation of the naphthyridine ring itself. For instance, the oxidation of 2-methyl-1,5-naphthyridine (B1205038) has been reported to yield 1,5-naphthyridine-2-carboxylic acid. documentsdelivered.com

The chloro group at the 8-position, as discussed in the previous section, is the most reactive site for transformations and is typically the focus of synthetic modifications.

Oxidation and Reduction Chemistry of 1,5-Naphthyridine Derivatives

The nitrogen atoms in the 1,5-naphthyridine ring can be oxidized to form N-oxides. The reaction of 1,5-naphthyridine with peracids such as m-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the corresponding mono-N-oxide. nih.gov The formation of N-oxides can, in turn, activate the ring for further reactions, including both electrophilic and nucleophilic additions.

Reduction of the 1,5-naphthyridine ring system can lead to tetrahydro-1,5-naphthyridine derivatives. Catalytic hydrogenation is a common method for this transformation. For example, the asymmetric hydrogenation of 2,6-disubstituted 1,5-naphthyridines catalyzed by chiral cationic ruthenium diamine complexes has been shown to efficiently produce 1,2,3,4-tetrahydro-1,5-naphthyridines. nih.gov Another approach involves transfer hydrogenation using a cobalt catalyst and formic acid as the hydrogen source, which can reduce 1,5-naphthyridines under mild conditions. nih.gov The choice of catalyst and reaction conditions can influence the regioselectivity of the hydrogenation. acs.org

Formation of Metal Complexes Utilizing Naphthyridine Ligands

The two nitrogen atoms of the 1,5-naphthyridine ring system make it an excellent bidentate ligand for the formation of metal complexes. Due to the geometry of the ring system, the two nitrogen atoms typically coordinate to different metal centers, acting as a bridging ligand, or to a single metal center in a chelating fashion if the ligand is appropriately substituted.

Ruthenium complexes with 1,5-naphthyridine-based ligands have been synthesized and studied. For instance, a heteroleptic ruthenium(II) complex has been prepared using a 2-methyl-6-(pyridin-2-yl)-1,5-naphthyridine ligand. nih.gov Ruthenium(II) arene complexes with chelating chloroquine (B1663885) analogue ligands, which contain a quinoline core structurally similar to naphthyridine, have also been reported. rsc.org

Palladium complexes are also of interest, particularly in the context of catalysis. The ligand 2-(pyridin-2-yl)benzo[b] nih.govdocumentsdelivered.comnaphthyridine has been used in the preparation of palladium complexes. mdpi.com While direct complexation of this compound is not widely reported, its structural features suggest it would be a competent ligand in coordination chemistry.

Table 2: Examples of Metal Complexes with Naphthyridine-based Ligands

| Ligand | Metal | Complex Type | Reference |

| 2-Methyl-6-(pyridin-2-yl)-1,5-naphthyridine | Ruthenium(II) | Heteroleptic complex | nih.gov |

| 2-(Pyridin-2-yl)benzo[b] nih.govdocumentsdelivered.comnaphthyridine | Ruthenium, Rhodium, Palladium | - | mdpi.comnih.gov |

| 1,8-Naphthyridine (B1210474) derivatives | Ruthenium(II) | Polypyridyl complex | mdpi.com |

Investigation of Pharmacological Target Modulation and Biological Activity Profiles Pre Clinical and in Vitro Focus

General Biological Significance of Naphthyridine Derivatives in Molecular Systems

Naphthyridines, also known as "benzodiazines" or "diazanaphthalenes," exist as six positional isomers based on the location of the nitrogen atoms within the fused pyridine (B92270) rings. nih.govmdpi.com These scaffolds are found in natural products and can also be synthesized, with the 1,8-isomer being extensively studied, largely due to the discovery of nalidixic acid, an early antibacterial agent. nih.govmdpi.com

The biological activities of naphthyridine derivatives are diverse and well-documented. They have been shown to possess anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.nettandfonline.com Furthermore, some derivatives have demonstrated effects on the central nervous system, including hypnotic and sedative activities, as well as potential applications in managing neurodegenerative disorders like Alzheimer's disease. researchgate.netresearchgate.netnih.gov Their wide range of activities makes them a compelling area of research for therapeutic development. nih.govresearchgate.netmdpi.com For instance, certain 1,5-naphthyridine (B1222797) derivatives isolated from natural sources have shown promising antibacterial and antifungal activities. nih.gov

Enzyme Inhibition Studies of Naphthyridine Derivatives

The mechanism of action for many naphthyridine derivatives involves the inhibition of specific enzymes that are crucial for the survival and proliferation of pathogens or cancer cells.

DNA Gyrase Inhibition

A significant number of naphthyridine derivatives function as inhibitors of bacterial DNA gyrase, an essential enzyme involved in DNA replication. nih.govnih.gov By binding to DNA gyrase, these compounds block the process of DNA replication in bacteria, leading to an antibacterial effect. nih.gov Nalidixic acid, a pioneering antibacterial drug, selectively inhibits the A subunit of bacterial DNA gyrase. nih.gov

Subsequent research has led to the development of numerous other naphthyridine-based DNA gyrase inhibitors. For example, a series of 1,8-naphthyridine-3-thiosemicarbazides and 1,8-naphthyridine-3-(1,3,4-oxadiazoles) were synthesized and evaluated as potential DNA gyrase inhibitors. nih.gov Similarly, certain 7-methyl-1,8-naphthyridinone derivatives substituted with a 1,2,4-triazole (B32235) ring have demonstrated inhibitory effects against DNA gyrase. mdpi.com The development of novel fluoroquinolones containing the 1,8-naphthyridine (B1210474) scaffold has also yielded potent inhibitors of E. coli DNA gyrase. nih.gov

Table 1: Examples of Naphthyridine Derivatives as DNA Gyrase Inhibitors

| Compound Class | Target Organism(s) | Key Findings | Reference(s) |

| 1,8-Naphthyridine-3-thiosemicarbazides and -oxadiazoles | S. aureus, B. cereus, E. coli, K. pneumoniae, M. smegmatis | Active against several bacterial strains, comparable to nalidixic acid. | nih.gov |

| 7-Methyl-1,8-naphthyridinone derivatives with 1,2,4-triazole | B. subtilis | Moderate to high inhibitory effect against DNA gyrase. | mdpi.com |

| 7-Substituted-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro nih.govnih.govnaphthyridine-3-carboxylic acids | S. aureus, E. coli | Potent inhibition of E. coli DNA gyrase. | nih.gov |

| N-phenylpyrrolamides | E. coli, S. aureus, E. faecalis, K. pneumoniae | Low nanomolar IC50 values against E. coli DNA gyrase. | rsc.org |

Phosphatidylinositol-4-kinase (PI4K) Inhibition

Phosphatidylinositol 4-kinases (PI4Ks) are enzymes that play a crucial role in various cellular processes by generating phosphatidylinositol 4-phosphate (PI4P). nih.govnih.gov The inhibition of these kinases has emerged as a promising strategy for treating diseases such as malaria and viral infections. nih.govnih.gov

A novel 2,8-disubstituted-1,5-naphthyridine compound was identified as a hit from the Medicines for Malaria Venture Pathogen Box and served as the basis for a medicinal chemistry program. nih.gov This led to the development of compounds with potent antiplasmodial activity, and in vitro studies confirmed that their mode of action is the inhibition of Plasmodium falciparum phosphatidylinositol-4-kinase. nih.gov

Enoyl-ACP Reductase (FabI and FabK) Inhibition

Bacterial enoyl-acyl carrier protein (ACP) reductase, with its isoforms FabI and FabK, is a key enzyme in the final step of bacterial fatty acid biosynthesis, making it an attractive target for novel antibacterial agents. nih.govacs.orgnih.gov

Through high-throughput screening and subsequent medicinal chemistry efforts, indole (B1671886) naphthyridinones have been developed as potent inhibitors of FabI. nih.govacs.orgnih.gov Some of these inhibitors also exhibit activity against FabK, which broadens their antibacterial spectrum to include pathogens that rely on this isoform. nih.govacs.orgnih.gov The inhibition of these enzymes has been confirmed through biochemical and genetic methods. nih.gov

Table 2: Activity of Indole Naphthyridinone Derivatives against Enoyl-ACP Reductases

| Compound Type | Target Enzyme(s) | Spectrum of Activity | Reference(s) |

| Indole Naphthyridinones | FabI, FabK | Potent against FabI-containing organisms like S. aureus. Low micromolar activity against FabK-containing pathogens like S. pneumoniae and E. faecalis. | nih.govacs.orgnih.gov |

Topoisomerase Inhibition

Topoisomerases are enzymes that manage the topology of DNA and are vital for cell division. Their inhibition is a well-established strategy in cancer therapy. nih.govnih.gov Several naphthyridine derivatives have been investigated as topoisomerase inhibitors. nih.govnih.gov

For instance, a series of 1,8-naphthyridine derivatives were designed and synthesized as potential topoisomerase II (Topo II) inhibitors. nih.gov Some of these compounds displayed significant antiproliferative activity against various cancer cell lines and were shown to induce apoptosis. nih.gov In vitro plasmid-based assays confirmed the Topo II inhibitory effect of these derivatives. nih.gov

Mechanisms of Action in Cellular and Molecular Contexts

Hematin (B1673048) Targeting and Inhibition of Beta-Hematin Formation

A crucial mechanism of action for several antimalarial drugs is the inhibition of hemozoin biocrystallization. During the intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by converting it into an insoluble crystalline polymer called hemozoin. The synthetic equivalent of hemozoin is known as beta-hematin (βH). Compounds that interfere with this process lead to a buildup of toxic heme, resulting in parasite death.

Recent structure-activity relationship (SAR) studies on 2,8-disubstituted-1,5-naphthyridines have identified derivatives that inhibit hemozoin formation. acs.orgnih.govnih.gov These compounds, which feature basic groups at the 8-position, demonstrated a mode of action directed at the host hemoglobin degradation pathway by preventing the formation of beta-hematin. acs.orgnih.gov The potential of these compounds to interfere with this pathway was evaluated in vitro using a cell-free, detergent-mediated Nonidet P-40 (NP-40) assay, which measures the formation of synthetic hemozoin. acs.org

This mechanism is not unique to this specific series. Pyronaridine, a benzo[b] nih.govnih.govnaphthyridine derivative and a known antimalarial schizontocide, also targets hematin. mdpi.comnih.gov It has been shown to inhibit the formation of beta-hematin in vitro at concentrations comparable to chloroquine (B1663885), a well-established antimalarial that functions through the same mechanism. nih.gov This consistent finding across different 1,5-naphthyridine families underscores the scaffold's potential for targeting this critical parasitic detoxification pathway.

Modulation of Specific Biological Pathways

In addition to hematin targeting, derivatives of the 1,5-naphthyridine core have been found to modulate several key biological pathways, indicating their potential application in treating a range of diseases, from parasitic infections to cancer.

Phosphatidylinositol-4-kinase (PI4K) Inhibition: A significant finding is the identification of 2,8-disubstituted-1,5-naphthyridines as dual-action inhibitors, targeting both hemozoin formation and Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K). acs.orgnih.govnih.gov PfPI4K is a lipid kinase essential for the parasite's life cycle. Initial hit-to-lead programs based on a 2,8-disubstituted-1,5-naphthyridine hit from the Medicines for Malaria Venture (MMV) Pathogen Box focused on optimizing these compounds as potent PfPI4K inhibitors. cabidigitallibrary.org Subsequent modifications, particularly the introduction of basic substituents at the C8-position, led to compounds that retained potent PfPI4K inhibitory activity while also gaining the ability to inhibit hemozoin formation. acs.orgnih.govnih.gov

Topoisomerase I (Top1) Inhibition: Several fused 1,5-naphthyridine derivatives have been identified as inhibitors of human topoisomerase I (Top1), a critical enzyme involved in DNA replication and transcription. nih.gov Phenyl- and indeno-1,5-naphthyridine derivatives demonstrated antiproliferative activity against human colon cancer cells (COLO 205). nih.gov Similarly, certain benzo[b] nih.govnih.govnaphthyridine derivatives exhibit good cytotoxicity and can bind to calf thymus DNA, with relaxation assays confirming their ability to inhibit Top1 activity at a concentration of 100 μM. encyclopedia.pub This suggests a potential mechanism for their observed anticancer effects.

TGF-beta Type I Receptor (ALK5) Inhibition: Through optimization of a screening hit, novel 1,5-naphthyridine derivatives containing aminothiazole and pyrazole (B372694) moieties were identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). nih.gov The TGF-β signaling pathway is implicated in numerous cellular processes, and its dysregulation is a hallmark of various diseases, including cancer and fibrosis. Potent compounds from this series inhibited ALK5 autophosphorylation with IC50 values in the low nanomolar range and demonstrated high selectivity over other kinases. nih.gov The binding mode was confirmed through X-ray crystallography of a compound in complex with human ALK5. nih.gov

Table 1: Inhibitory Activity of Representative 1,5-Naphthyridine Derivatives on Specific Biological Targets

| Compound Class | Target | IC50 Value | Cell Line/Assay | Reference |

|---|---|---|---|---|

| 2,8-disubstituted-1,5-naphthyridine | ALK5 | 4 nM | ALK5 Autophosphorylation | nih.gov |

| 2,8-disubstituted-1,5-naphthyridine | ALK5 | 6 nM | ALK5 Autophosphorylation | nih.gov |

| Benzo[b] nih.govnih.govnaphthyridine | Topoisomerase I | 100 µM (Inhibitory Conc.) | Relaxation Assay | encyclopedia.pub |

In Vitro Biological Screening Methodologies for Naphthyridine Derivatives

The evaluation of 1,5-naphthyridine derivatives relies on a suite of established in vitro methodologies to determine their biological activity and elucidate their mechanisms of action. These screening funnels are essential for identifying promising lead compounds for further development.

Antiparasitic Screening Assays: For antimalarial activity, the primary screening involves assessing the in vitro growth inhibition of Plasmodium falciparum parasites. This is typically conducted using both chloroquine-sensitive (e.g., NF54) and chloroquine-resistant (e.g., W2, K1) strains to identify compounds effective against drug-resistant infections. cabidigitallibrary.orgnih.gov To quantify the inhibition of the heme detoxification pathway, a cell-free assay that measures the inhibition of β-hematin (hemozoin) formation is employed. acs.orgmdpi.com This assay often uses a detergent like Nonidet P-40 (NP-40) to catalyze the formation of synthetic β-hematin from hemin, and the inhibitory capacity of the test compounds is measured spectrophotometrically. acs.org

Antiproliferative and Cytotoxic Screening: To assess anticancer potential, 1,5-naphthyridine derivatives are screened for their antiproliferative and cytotoxic effects against a panel of human cancer cell lines. nih.gov Commonly used lines include those derived from colon cancer (COLO 205), lung cancer (A549), and ovarian cancer (SKOV3). nih.govencyclopedia.pub The antiproliferative activity is often quantified by determining the IC50 value, which is the concentration required to inhibit cell growth by 50%. encyclopedia.pub

Enzymatic and Specific Cellular Assays: To confirm the mechanism of action, specific enzymatic and cellular assays are utilized.

Kinase Inhibition Assays: For compounds targeting kinases like ALK5 or PI4K, in vitro assays measure the inhibition of the kinase's autophosphorylation or its ability to phosphorylate a substrate. nih.govnih.gov These assays provide precise IC50 values for target engagement.

Topoisomerase Inhibition Assays: The ability of compounds to inhibit Topoisomerase I is determined using DNA relaxation assays. encyclopedia.pub In this method, supercoiled plasmid DNA is incubated with the enzyme and the test compound. Active inhibitors prevent the enzyme from relaxing the supercoiled DNA, a change that can be visualized using agarose (B213101) gel electrophoresis. encyclopedia.pub

Table 2: In Vitro Biological Activity of Representative 1,5-Naphthyridine Analogs

| Compound Series | Activity Type | IC50 Value | Cell Line / Strain | Reference |

|---|---|---|---|---|

| Primaquine Analogs with 1,5-Naphthyridine Core | Antimalarial | < 0.11 µM | P. falciparum (W2, CQ-resistant) | nih.gov |

| 2,8-disubstituted-1,5-naphthyridine | Antimalarial | ~10-20 nM | P. falciparum (NF54) | nih.gov |

| Benzo[b] nih.govnih.govnaphthyridine derivative | Antiproliferative | 15.9 µM | K562 (Leukemia) | encyclopedia.pub |

Structure Activity Relationship Sar Studies of 8 Chloro 2 Methyl 1,5 Naphthyridine and Analogues

Impact of Halogenation (Specifically Chlorine at C-8) on Biological Activity

The introduction of a chlorine atom at the C-8 position of the 1,5-naphthyridine (B1222797) ring system can have a profound effect on the biological activity of the molecule. Halogenation, in general, can alter a compound's lipophilicity, electronic properties, and metabolic stability, all of which are critical determinants of its pharmacological action.

In the context of fused 1,5-naphthyridines, the presence of a chlorine atom has been noted in the development of potent therapeutic agents. For instance, electron-withdrawing substituents like chlorine are thought to stabilize certain intermediates in synthetic pathways, facilitating the formation of the desired naphthyridine core. mdpi.com This suggests that the electronic influence of the chlorine at C-8 can be a crucial factor.

While direct SAR studies on 8-chloro-2-methyl-1,5-naphthyridine are not extensively detailed in the provided results, the broader importance of halogenation in naphthyridine derivatives is well-established. For example, in the related 1,8-naphthyridine (B1210474) series, a chloro-substituted derivative, 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide, was shown to modulate the activity of fluoroquinolone antibiotics against multi-resistant bacteria. mdpi.com Although this compound did not exhibit direct antibacterial activity, its ability to enhance the efficacy of other antibiotics highlights the significant role of the chlorine substituent in interacting with biological systems. mdpi.com

The following table summarizes the impact of halogenation on the biological activity of select naphthyridine derivatives:

| Compound/Derivative | Modification | Impact on Biological Activity | Reference |

| 5,6-dihydrobenzo[c] mdpi.comresearchgate.netnaphthyridines | R¹ = Cl | Stabilizes the dihydrobenzo[c] mdpi.comresearchgate.netnaphthyridine intermediate. | mdpi.com |

| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | 5-Chloro substitution | No direct antibacterial activity, but potentiates the effect of fluoroquinolones. | mdpi.com |

Role of Alkyl Substituents (Specifically Methyl at C-2) in Pharmacological Modulation

The presence of a methyl group at the C-2 position of the 1,5-naphthyridine ring is another critical determinant of pharmacological activity. Alkyl groups can influence a molecule's interaction with its biological target through steric effects and by modifying its lipophilicity.

In the synthesis of 1,8-naphthyridines, the use of a methyl ketone in the Friedländer reaction is a common strategy to introduce a methyl group at the C-2 position. acs.org This highlights the synthetic accessibility of such substitutions. Studies on 1,8-naphthyridine derivatives have shown that molecular modifications, including the introduction of alkyl groups, can be used to improve the physicochemical properties of these substances and generate compounds with optimized therapeutic effects. nih.gov

The table below illustrates the role of alkyl substituents in the pharmacological modulation of certain naphthyridine derivatives:

| Compound/Derivative | Modification | Role in Pharmacological Modulation | Reference |

| 2-methyl-1,8-naphthyridine | C-2 Methyl group | Key precursor for biologically important compounds. | acs.org |

| 1,8-Naphthyridine derivatives | General alkyl substitutions | Can improve physicochemical properties and optimize therapeutic effects. | nih.gov |

Influence of Naphthyridine Isomerism (1,5-Naphthyridine vs. 1,8-Naphthyridine) on Structure-Function Relationships

The arrangement of the nitrogen atoms within the bicyclic naphthyridine framework has a profound impact on the molecule's chemical properties and biological activity. The 1,5- and 1,8-naphthyridine isomers, while structurally similar, often exhibit distinct structure-function relationships. mdpi.comresearchgate.net

Research comparing the two isomers has revealed significant differences in their biological profiles. For instance, in studies on antileishmanial activity, 1,8-naphthyridine derivatives generally demonstrated greater potency than their 1,5-naphthyridine counterparts. mdpi.com Furthermore, the effect of aromatization of the pyridine (B92270) ring on biological activity was found to be opposite for the two isomers. In 1,5-naphthyridines, increased aromatization led to a decrease in activity, whereas in 1,8-naphthyridines, it resulted in an enhancement of activity. mdpi.com

The 1,8-naphthyridine scaffold has been extensively studied and is a core component of numerous biologically active compounds with a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. nih.govnih.govrsc.org The reactivity and synthetic strategies for 1,5-naphthyridines also show similarities to quinolines. nih.gov The distinct electronic distribution and hydrogen bonding capabilities arising from the different nitrogen placements in 1,5- and 1,8-naphthyridines likely underlie these observed differences in biological activity.

The following table compares the structure-function relationships of 1,5- and 1,8-naphthyridine isomers:

| Feature | 1,5-Naphthyridine | 1,8-Naphthyridine | Reference |

| Antileishmanial Activity | Generally lower activity compared to 1,8-isomers. | Generally higher activity. | mdpi.com |

| Effect of Aromatization | Decreased biological activity. | Increased biological activity. | mdpi.com |

| Reactivity Pattern | Shows similarities to quinolines. | Extensively studied for diverse biological activities. | nih.govnih.gov |

Conformational Analysis and its Correlation with Molecular Recognition and Biological Function

The three-dimensional conformation of a molecule is paramount for its interaction with biological targets. Conformational analysis of this compound and its analogues is crucial for understanding how these molecules orient themselves to bind to receptors or enzymes, thereby eliciting a biological response.

For instance, in the development of kinase inhibitors based on the 1,6-naphthyridin-2(1H)-one scaffold, the substitution pattern significantly affects the molecule's ability to interact with the target kinase. nih.gov The spatial arrangement of donor and acceptor groups is critical for forming the necessary hydrogen bonds and other non-covalent interactions that drive molecular recognition.

Substituent Effects at Various Positions on Reactivity and Biological Profile

The reactivity and biological profile of the 1,5-naphthyridine core are highly sensitive to the nature and position of its substituents. The reactivity of 1,5-naphthyridines is comparable to that of quinolines, making them amenable to a variety of chemical transformations, including electrophilic and nucleophilic substitutions, oxidations, and cross-coupling reactions. nih.gov

The introduction of substituents at different positions can dramatically alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity. For example, the synthesis of various fused 1,5-naphthyridine systems with five-membered nitrogen heterocycles has led to the discovery of compounds with potential therapeutic applications. nih.gov The ability to functionalize the 1,5-naphthyridine ring at various positions allows for the fine-tuning of its pharmacological properties.

The following table provides examples of substituent effects on the reactivity and biological profile of 1,5-naphthyridine derivatives:

| Position of Substitution | Type of Substituent | Effect on Reactivity/Biological Profile | Reference |

| N-1 | Alkyl groups | N-alkylation readily occurs, allowing for the construction of compound libraries. | nih.gov |

| C-2 | Trifluoromethyl group | Selective trifluoromethylation can be achieved, introducing a valuable pharmacophore. | nih.gov |

| C-8 | Hydroxyl group | Removal or methylation of the 8-hydroxyl group in 1,6-naphthyridines led to a loss of antiparasitic activity. | nih.gov |

| Fused Rings | Thiophene, Indazole, etc. | Fusion with other heterocyclic systems creates novel chemical entities with diverse biological activities, including antitumor properties. | mdpi.comnih.gov |

Theoretical and Computational Chemistry Approaches in Naphthyridine Research

Quantum Chemical Calculations for Electronic Structure and Aromaticity of Naphthyridine Derivatives (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful methods for investigating the electronic structure and aromaticity of naphthyridine derivatives. nih.govresearchgate.net These calculations provide valuable information about molecular geometries, electronic properties, and spectroscopic behaviors.

DFT methods are widely used to determine the equilibrium geometry of molecules and to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, offers insights into charge distribution, hybridization, and intramolecular interactions. researchgate.net This analysis can reveal details about the delocalization of electrons and charge transfer within the molecule, which are important for understanding its reactivity and spectroscopic properties. researchgate.net

TD-DFT is employed to study the excited-state properties of molecules and to predict their electronic absorption spectra. researchgate.netmdpi.com By calculating the transition energies and oscillator strengths, TD-DFT can help in the assignment of experimentally observed absorption bands to specific electronic transitions, such as π→π* transitions. researchgate.netias.ac.in The accuracy of these predictions is often validated by comparing the calculated spectra with experimental data obtained in different solvents. researchgate.netresearchgate.net

The aromaticity of naphthyridine derivatives, a key factor influencing their stability and reactivity, can also be investigated using various indices derived from quantum chemical calculations. nih.gov These studies help in understanding how substitutions on the naphthyridine ring affect its aromatic character.

| Computational Method | Application in Naphthyridine Research | Key Insights |

| Density Functional Theory (DFT) | Investigation of ground-state electronic structure, molecular geometry optimization. nih.govresearchgate.net | HOMO-LUMO energy gap, charge distribution, molecular stability. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra and excited-state properties. researchgate.netmdpi.com | Assignment of spectral bands, understanding of electronic transitions. researchgate.netias.ac.in |

| Natural Bond Orbital (NBO) Analysis | Analysis of intramolecular and intermolecular bonding and charge transfer. researchgate.net | Electron delocalization, donor-acceptor interactions. researchgate.net |

Molecular Docking and Ligand-Protein Interaction Modeling for 8-Chloro-2-methyl-1,5-naphthyridine and Analogues

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in understanding the potential biological activity of compounds like this compound and its analogues by modeling their interactions with specific protein targets. nih.gov

Prediction of Binding Affinities and Molecular Interaction Modes

Molecular docking simulations can predict the binding affinity, often expressed as a docking score or binding energy, which provides an estimate of the strength of the interaction between the ligand and the protein. researchgate.netjbcpm.com These simulations also reveal the specific molecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and salt bridges. rsc.org For instance, studies on other naphthyridine derivatives have shown how modifications to the scaffold can enhance binding efficiency through increased interactions with key amino acid residues in the target's active site. nih.gov The introduction of methyl groups, for example, has been shown to enhance the binding affinity of 2-amino-1,8-naphthyridines. nih.gov

Homology Modeling Applications in Target Identification and Design

In cases where the three-dimensional structure of a target protein has not been experimentally determined, homology modeling can be used to build a theoretical model. This is achieved by using the known structure of a related (homologous) protein as a template. The resulting model of the target protein can then be used for molecular docking studies to investigate the binding of ligands like this compound. This approach is valuable for identifying potential new drug targets and for the rational design of novel inhibitors. rsc.org

| Parameter | Description | Relevance |

| Docking Score | A numerical value representing the predicted binding affinity of a ligand to a protein. researchgate.net | Higher (more negative) scores generally indicate stronger binding. |

| Binding Interactions | The specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between a ligand and a protein. rsc.org | Understanding the key interactions guides the design of more potent and selective compounds. |

| Binding Pose | The predicted orientation and conformation of the ligand within the protein's binding site. | Crucial for visualizing and analyzing the ligand-protein complex. |

Molecular Dynamics Simulations for Conformational Analysis and System Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to study the conformational changes, flexibility, and stability of the ligand-protein complex. rsc.org By simulating the movements of atoms and molecules over a certain period, researchers can assess the stability of the predicted binding pose from docking studies and observe how the ligand and protein adapt to each other. rsc.org Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common analyses performed on MD simulation trajectories to evaluate the stability of the complex and the flexibility of individual residues, respectively. rsc.org

Cheminformatics and Chemical Database Analysis of Naphthyridine Derivative Libraries (e.g., ChEMBL)

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. Public databases like ChEMBL are invaluable resources that contain vast amounts of bioactivity data for a wide range of chemical compounds, including naphthyridine derivatives. nih.gov

By mining these databases, researchers can identify structure-activity relationships (SAR) across large series of compounds. nih.gov This involves analyzing how changes in the chemical structure of naphthyridine derivatives affect their biological activity against various targets. Such analyses can reveal important trends and guide the design of new compounds with improved properties. blogspot.comarxiv.org Cheminformatics tools and workflows enable the systematic extraction, cleaning, and analysis of data from databases like ChEMBL, facilitating reproducible research. blogspot.comarxiv.org

Advanced Research Applications and Materials Science Perspectives of Naphthyridine Derivatives

Naphthyridine Derivatives as Versatile Building Blocks in Organic Synthesis

The 1,5-naphthyridine (B1222797) core, particularly when functionalized with reactive groups like chlorine and methyl substituents as seen in 8-chloro-2-methyl-1,5-naphthyridine, serves as a valuable scaffold for the construction of more complex molecular architectures. The reactivity of the 1,5-naphthyridine system is often compared to that of quinolines. nih.gov This allows for a variety of chemical transformations, including electrophilic substitutions, nucleophilic substitutions, and cross-coupling reactions. nih.gov

The presence of the chloro group at the 8-position provides a key site for nucleophilic substitution and cross-coupling reactions, enabling the introduction of a wide array of functional groups. For instance, chloro-1,5-naphthyridines can be converted to their amino derivatives. nih.gov This reactivity is crucial for the synthesis of novel compounds with tailored properties.

Cross-coupling reactions, such as the Suzuki and Stille reactions, have been successfully employed to synthesize 2-aryl-1,5-naphthyridine derivatives from 2-iodo-1,5-naphthyridine. nih.gov These methods offer significant advantages, including moderate reaction conditions and high yields. nih.gov Cobalt-catalyzed cross-couplings of halogenated naphthyridines with organomagnesium and organozinc reagents have also proven effective for the synthesis of polyfunctional naphthyridines. nih.gov For example, 4-iodo-1,5-naphthyridine (B3242594) can be functionalized using this method. nih.gov

The synthesis of the 1,5-naphthyridine ring system itself can be achieved through various cyclization reactions. nih.gov One of the classic methods is the Skraup reaction, which involves the reaction of a 3-aminopyridine (B143674) with glycerol. nih.gov Other methods include the Friedländer synthesis, which is a condensation reaction between an o-aminoaromatic aldehyde and a compound containing a methylene (B1212753) group alpha to a carbonyl. nih.govorganic-chemistry.org

Table 1: Selected Synthetic Methodologies for 1,5-Naphthyridine Derivatives

| Reaction Type | Reactants | Product Type | Reference |

| Skraup Reaction | 3-Aminopyridine, Glycerol | 1,5-Naphthyridine | nih.gov |

| Friedländer Synthesis | o-Aminoaromatic aldehyde, Methylene carbonyl compound | Substituted 1,5-Naphthyridine | nih.govorganic-chemistry.org |

| Suzuki Coupling | 2-Iodo-1,5-naphthyridine, Boronic acids | 2-Aryl-1,5-naphthyridine | nih.gov |

| Cobalt-catalyzed Cross-Coupling | Halogenated naphthyridine, Organozinc/Organomagnesium reagents | Polyfunctional naphthyridine | nih.gov |

Applications in Luminescence Materials and Optoelectronic Device Development

Naphthyridine derivatives have emerged as promising materials for applications in organic light-emitting diodes (OLEDs) due to their electron-deficient nature, tunable luminescence, and ease of structural modification. acs.orgresearchgate.net They can function as emitters, electron-transport materials, and host materials in OLED devices. acs.orgrsc.org

Donor-acceptor (D-A) systems incorporating the naphthyridine moiety as the electron acceptor have been successfully utilized in OLEDs. acs.org The choice of the donor moiety, such as dimethylacridan, carbazole, phenothiazine (B1677639), or phenoxazine (B87303), significantly influences the material's properties, including its highest occupied molecular orbital (HOMO), optical bandgap, and photoluminescence spectra. acs.org For instance, a series of 4,8-substituted 1,5-naphthyridines synthesized via Suzuki cross-coupling exhibited blue fluorescence and were identified as promising blue-emitting, electron-transport, and hole-injecting/hole-transport materials. rsc.org

The photophysical properties of naphthyridine-based materials are highly tunable. Systematic variation of spacer linkages can modulate their emission colors, leading to blue, green, and yellow photoluminescence with high quantum yields. researchgate.netrsc.org Some naphthyridine oligomers exhibit high fluorescence in both solution and the solid state, along with high glass-transition and decomposition temperatures, making them suitable for device fabrication. researchgate.netrsc.org

Recent research has focused on naphthyridine-based thermally activated delayed fluorescence (TADF) emitters. These materials can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies in OLEDs. For example, OLEDs based on TADF emitters with a 1,5-naphthyridine acceptor and phenoxazine or phenothiazine donors have demonstrated high external quantum efficiencies. acs.org

Table 2: Performance of Selected Naphthyridine-Based OLEDs

| Naphthyridine Derivative Type | Role in OLED | Emission Color | Maximum External Quantum Efficiency (EQE) | Reference |

| 1,8-Naphthyridine (B1210474) oligomers | Emitter | Yellow to White-Pink | 1.2 cd A⁻¹ (current efficiency) | researchgate.netrsc.org |

| 1,5-Naphthyridine with phenothiazine donor (TADF) | Emitter | Green | 16.4% | acs.org |

| 1,5-Naphthyridine with phenoxazine donor (TADF) | Emitter | Not specified | 29.9% | acs.org |

| Iridium(III) complex with naphthyridine ligand | Emitter | Green to Red | >30% | rsc.org |

Utilization as Ligands in Coordination Chemistry and Catalysis

The nitrogen atoms within the naphthyridine scaffold make these compounds excellent ligands for a wide range of metal ions. The 1,5-naphthyridine unit can act as a linker in the construction of bridging ligands for multinuclear metal complexes. bohrium.com The resulting complexes have potential applications in catalysis and materials science.

For example, 1,5-naphthyridine has been used to create new bidentate and tridentate ligands through Stille coupling or Friedländer condensation reactions. bohrium.comresearchgate.net These ligands have been used to prepare heteroleptic mono- and dinuclear ruthenium(II) complexes. bohrium.com The degree of electronic communication between the metal centers in these dinuclear complexes can be evaluated through electrochemical methods. bohrium.comresearchgate.net

The coordination chemistry of naphthyridine derivatives extends to various other transition metals. Unsymmetrical naphthyridine-based ligands have been used to construct dinuclear ruthenium, nickel, and rhenium complexes, as well as monocobalt complexes. researchgate.net Some of these complexes have been investigated for their catalytic activity. researchgate.net

Furthermore, iridium(III) complexes incorporating naphthyridine-based ligands have been synthesized and shown to be highly efficient phosphorescent emitters in OLEDs. rsc.org These complexes exhibit tunable emission from green to red with high photoluminescence quantum yields. rsc.org The design of the ligand plays a crucial role in the photophysical properties and the performance of the resulting OLED devices. rsc.org

The catalytic potential of metal complexes with naphthyridine ligands is an active area of research. While some complexes have shown poor catalytic activity for certain asymmetric transformations, likely due to limited solubility or coordinative saturation, the tunability of the ligand structure offers opportunities for the development of more effective catalysts. researchgate.net

Future Research Directions and Unexplored Avenues for 8 Chloro 2 Methyl 1,5 Naphthyridine

Development of Novel and Sustainable Synthetic Routes for Complex Naphthyridine Scaffolds

The synthesis of naphthyridine derivatives has traditionally relied on classical methods such as the Skraup and Friedländer reactions. nih.govmdpi.com While effective, these methods often require harsh conditions, expensive catalysts, and generate significant waste. nih.gov Future research must pivot towards the development of more sustainable and efficient synthetic strategies to access complex molecules based on the 8-Chloro-2-methyl-1,5-naphthyridine core.

Key areas of focus should include:

Green Chemistry Approaches: The use of environmentally benign solvents like water and catalysts such as biocompatible ionic liquids has shown promise for the synthesis of 1,8-naphthyridines. nih.govrsc.orgacs.org Applying these methodologies to the 1,5-naphthyridine (B1222797) series would represent a significant step towards sustainability. Multicomponent reactions (MCRs), which allow the formation of complex products in a single step from multiple starting materials, offer another avenue for green and efficient synthesis. tandfonline.com

Late-Stage Functionalization: Developing methods to selectively modify the this compound scaffold at a late stage is crucial for rapidly generating diverse libraries of compounds for biological screening. Techniques like C-H activation and cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could enable the introduction of various functional groups at specific positions on the naphthyridine ring. acs.org

Flow Chemistry and Automation: The integration of continuous flow synthesis and automated platforms can accelerate the optimization of reaction conditions and enable the large-scale, reproducible production of naphthyridine derivatives for further studies.

| Methodology | Description | Potential Advantages for Future Research | Reference |

|---|---|---|---|

| Classical Reactions (e.g., Friedländer, Skraup) | Condensation reactions to form the fused pyridine (B92270) rings. | Well-established for basic scaffold synthesis. | nih.govmdpi.com |

| Green Synthesis | Utilizes eco-friendly solvents (e.g., water), recyclable catalysts, and energy-efficient conditions (e.g., microwave irradiation). | Reduced environmental impact, increased safety, and potential for higher yields. | tandfonline.comresearchgate.net |

| Modern Catalytic Methods | Includes palladium-catalyzed cross-couplings and C-H activation for late-stage functionalization. | High efficiency and selectivity for creating diverse and complex derivatives. | acs.org |

Comprehensive Mechanistic Investigations of Observed Biological Activities at a Molecular Level

Naphthyridine derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. researchgate.netnih.govmdpi.com However, despite this broad activity, the precise molecular mechanisms of action are often poorly understood. mdpi.com A critical future direction is to move beyond preliminary screening and conduct in-depth mechanistic studies for any biological activity identified for derivatives of this compound.

Future investigations should employ a multi-pronged approach:

Target Identification: For compounds showing promising activity, identifying the specific protein or nucleic acid target is paramount. Techniques such as affinity chromatography, proteomics, and genetic screening can be utilized to pinpoint the molecular target.

Structural Biology: Once a target is identified, determining the high-resolution structure of the compound bound to its target using X-ray crystallography or cryo-electron microscopy can provide invaluable insights into the binding mode and the key molecular interactions responsible for its activity.

Cellular and Molecular Biology Assays: Elucidating the downstream effects of target engagement is crucial. This involves studying the impact on signaling pathways, gene expression, and other cellular processes to build a complete picture of the compound's mechanism of action. For example, the well-known antibacterial action of nalidixic acid involves the inhibition of the A subunit of bacterial DNA gyrase, which blocks DNA replication. mdpi.com

Exploration of New Pharmacological Targets and Biological Pathways Modulated by Naphthyridine Derivatives

The structural versatility of the naphthyridine scaffold makes it an ideal platform for designing inhibitors for a wide range of novel pharmacological targets. While traditional research has focused on areas like antibacterial agents, future work should explore uncharted therapeutic areas. nih.gov

Promising and underexplored targets for naphthyridine derivatives include:

Oncology: Recent studies have identified novel naphthyridine derivatives as potent inhibitors of emerging cancer targets. One such target is SOS1 (Son of Sevenless 1), a guanine nucleotide exchange factor crucial for KRAS activation, a protein frequently mutated in cancers. nih.gov Another is MASTL (Microtubule-associated serine/threonine kinase-like), a mitotic kinase that is highly expressed in multiple cancer types. acs.orgnih.gov The this compound scaffold could be decorated with appropriate functional groups to target these and other kinases or protein-protein interactions involved in cancer progression.

Neurodegenerative Diseases: Given their ability to cross the blood-brain barrier, certain naphthyridine derivatives have potential applications in treating neurological disorders like Alzheimer's disease and multiple sclerosis. nih.gov Future research could focus on designing derivatives that modulate targets involved in neuroinflammation or protein aggregation.

Infectious Diseases: Beyond traditional antibacterial targets, naphthyridines could be explored as antivirals, antifungals, or antiparasitics. For instance, some natural naphthyridine alkaloids have shown activity against Trypanosoma cruzi and various fungal strains. mdpi.com

| Target Class | Specific Example | Therapeutic Area | Rationale for Future Exploration | Reference |

|---|---|---|---|---|

| Protein-Protein Interactions | KRAS-SOS1 Interaction | Oncology | Targets KRAS-driven tumors, a major challenge in cancer therapy. | nih.gov |

| Kinases | MASTL (Greatwall kinase) | Oncology | MASTL is overexpressed in many cancers and its inhibition leads to mitotic catastrophe in cancer cells. | acs.orgnih.gov |

| Enzymes | Enoyl-ACP reductase (InhA) | Infectious Disease (Tuberculosis) | Established target for anti-mycobacterial drugs; new scaffolds are needed to combat resistance. | rsc.org |

Advancement of Computational Methodologies for Rational Design and Prediction of Naphthyridine Properties